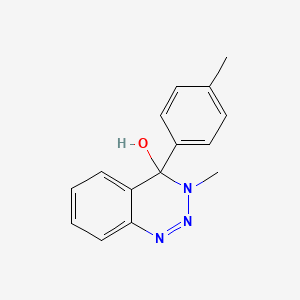

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. One efficient method reported involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . This green and simple method allows for high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H15N3O

- Molecular Weight : 255.30 g/mol

- IUPAC Name : 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol

Medicinal Chemistry

This compound has been investigated for its potential as a multi-target-directed ligand (MTDL) in treating neurodegenerative diseases. Its structure suggests it could interact with various biological targets, including enzymes involved in neurotransmitter metabolism.

Case Study: Neuroprotective Effects

In a study evaluating compounds with similar structures, researchers found that benzothiazole derivatives exhibited significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in managing neurodegenerative conditions such as Alzheimer's disease. The synthesized compounds showed promise in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

Anticancer Activity

Research has shown that derivatives of benzotriazine compounds exhibit anticancer properties. The compound's structure allows it to potentially inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| Compound A | MOLT-4 (Leukemia) | 84.19 |

| Compound B | SF-295 (CNS) | 72.11 |

This table summarizes findings from studies where related compounds demonstrated significant anticancer activity against various cell lines .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as MAO and BuChE. These enzymes are crucial for the breakdown of neurotransmitters and their inhibition can lead to increased levels of serotonin and other neurotransmitters in the brain.

Case Study: Enzyme Activity Assays

In vitro assays have shown that certain derivatives of benzotriazine significantly inhibit MAO-B and butyrylcholinesterase activity, which are key targets for treating cognitive impairments associated with neurodegenerative diseases .

Synthesis of Derivatives

Future research could focus on synthesizing new derivatives of this compound to enhance its biological activity and selectivity toward specific targets.

Clinical Trials

Given the promising results from preclinical studies, advancing to clinical trials could provide insights into the efficacy and safety of this compound in humans.

Mechanistic Studies

Further investigations into the mechanisms of action will be essential to fully understand how this compound interacts with biological systems and to identify its therapeutic potential.

Mechanism of Action

The mechanism by which 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its cytotoxic effects on cancer cells may involve the induction of apoptosis through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: Known for its antimicrobial and anticancer properties.

Pyrazole: Widely studied for its diverse biological activities

Biological Activity

3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on enzymes and cellular mechanisms, as well as its antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzotriazine core with methyl and phenyl substituents that may influence its biological interactions.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase, a key enzyme in melanin production. The inhibition of this enzyme is significant for treating hyperpigmentation disorders.

- Inhibition Studies :

- The compound exhibited a strong inhibitory effect on mushroom tyrosinase, with an IC50 value indicating high potency compared to standard inhibitors like kojic acid.

- In a comparative study, the IC50 values for various analogs were reported, with the most potent analog showing an IC50 of 1.12 µM, which is significantly lower than that of kojic acid (24.09 µM) .

| Compound | IC50 Value (µM) | Remarks |

|---|---|---|

| Kojic Acid | 24.09 | Standard inhibitor |

| Analog 3 | 1.12 | Strongest inhibitor |

2. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Cell Viability and Antioxidant Testing :

- In cell viability assays conducted on B16F10 murine cells, the compound did not exhibit cytotoxicity at concentrations ≤20 µM over a 72-hour period.

- Antioxidant assays showed that the compound effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative damage .

3. Cellular Effects

The impact of the compound on cellular mechanisms was assessed through experiments involving B16F10 cells.

- Melanin Production :

- Treatment with the compound resulted in a significant decrease in melanin content in cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone), indicating its potential as an anti-melanogenic agent.

Case Study 1: Tyrosinase Inhibition Mechanism

A study investigated the kinetic mechanism of tyrosinase inhibition by the compound using Lineweaver-Burk plots. The results indicated that the compound acts as a competitive inhibitor of tyrosinase, which was established by observing changes in the slope of the plots at varying substrate concentrations .

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant activity, the compound was tested against several free radical-generating systems. Results demonstrated that it effectively reduced oxidative stress markers in treated cells compared to untreated controls .

Properties

CAS No. |

85010-45-3 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

3-methyl-4-(4-methylphenyl)-1,2,3-benzotriazin-4-ol |

InChI |

InChI=1S/C15H15N3O/c1-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16-17-18(15)2/h3-10,19H,1-2H3 |

InChI Key |

RJNUGUHYHJYXJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3N=NN2C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.